1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
CAS No.:
VCID: VC10176939
Molecular Formula: C21H24Cl2N2O
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the carbazole family, which is known for its diverse biological activities. This compound integrates a carbazole moiety with a piperidine ring and a propan-2-ol group, suggesting potential applications in medicinal chemistry due to its complex structure. Synthesis and PreparationThe synthesis of this compound typically involves multi-step organic reactions. While specific details for this exact compound are not available, related carbazole derivatives often involve reactions such as Friedel-Crafts acylation, followed by reduction and alkylation steps to introduce the piperidine and methyl groups. Potential ApplicationsGiven its structure, this compound could potentially serve as a pharmacophore in drug design. The presence of multiple functional groups allows for interaction with various biological targets, suggesting applications in medicinal chemistry. Comparison with Related Compounds |
---|---|
Product Name | 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol |
Molecular Formula | C21H24Cl2N2O |
Molecular Weight | 391.3 g/mol |
IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol |
Standard InChI | InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3 |
Standard InChIKey | RILSXAOQULQQMZ-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Canonical SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
PubChem Compound | 2861171 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume